

Thermodynamic Properties of 2-Chloropentane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloropentane

Cat. No.: B1584031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Chloropentane**, a halogenated alkane with applications in organic synthesis and as a specialty solvent. Understanding its thermodynamic behavior is crucial for process design, reaction optimization, and safety assessments in various research and development settings. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes relevant reaction pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of **2-Chloropentane** have been determined through a combination of experimental measurements and computational modeling. The following tables summarize the most critical data available for this compound.

Table 1: General and Physical Properties of **2-Chloropentane**

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ Cl	[1][2][3]
Molecular Weight	106.59 g/mol	[1][4][5]
CAS Number	625-29-6	[1][2][3]
Boiling Point	94-95 °C at 747 mmHg	[2][3][6][7][8]
Melting Point	-137 °C	[6]
Density	0.87 g/mL at 25 °C	[2][3][6][7][8]
Refractive Index (n _{20/D})	1.407	[2][3][6][7]
Vapor Pressure	48.7 mmHg at 25 °C	[1]

Table 2: Standard Thermodynamic Properties of **2-Chloropentane**

Property	Value	Conditions	Source
Standard Enthalpy of Formation (Liquid)	-214.3 ± 1.3 kJ/mol	298.15 K	NIST WebBook
Standard Enthalpy of Formation (Gas)	-178.5 ± 1.3 kJ/mol	298.15 K	NIST WebBook
Standard Molar Entropy (Liquid)	269.49 ± 0.54 J/mol·K	298.15 K	NIST WebThermo Tables
Standard Molar Entropy (Ideal Gas)	370.2 ± 3.7 J/mol·K	298.15 K	NIST WebThermo Tables
Standard Molar Heat Capacity (Liquid)	184.1 ± 1.8 J/mol·K	298.15 K	NIST WebThermo Tables
Standard Molar Heat Capacity (Ideal Gas)	126.8 ± 1.3 J/mol·K	298.15 K	NIST WebThermo Tables

Table 3: Temperature-Dependent Thermodynamic Properties of **2-Chloropentane** (Liquid Phase in Equilibrium with Gas)

Temperature (K)	Enthalpy (kJ/mol)	Entropy (J/mol·K)	Heat Capacity at Saturation (J/mol·K)
200	-34.8	208.7	168.1
250	-25.7	244.1	176.6
298.15	-16.9	269.5	184.1
350	-7.0	296.8	195.9
400	4.3	324.5	212.5
450	17.5	353.4	237.7
500	33.4	384.8	280.9
540	49.3	413.7	347.8
Data sourced from NIST WebThermo Tables [9]			

Table 4: Temperature-Dependent Thermodynamic Properties of **2-Chloropentane** (Ideal Gas Phase)

Temperature (K)	Enthalpy (kJ/mol)	Entropy (J/mol·K)	Heat Capacity at Constant Pressure (J/mol·K)
200	-13.0	328.9	98.7
298.15	0.0	370.2	126.8
400	13.9	407.9	155.0
500	30.6	442.2	179.3
600	49.7	474.1	199.7
700	70.8	503.8	216.9
800	93.6	531.8	231.5
900	117.9	558.2	244.0
1000	143.4	583.2	254.7
1500	279.7	690.6	289.4
Data sourced from NIST WebThermo Tables[9]			

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Calorimetry for Enthalpy of Formation and Heat Capacity

Objective: To determine the standard enthalpy of formation (ΔH_f°) and the heat capacity (C_p) of **2-Chloropentane**.

Methodology: Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of formation of **2-Chloropentane** is typically determined indirectly through its enthalpy of combustion (ΔH_c°), measured using a bomb calorimeter.

- Apparatus: A high-pressure stainless steel "bomb," a water bath with a stirrer and a high-precision thermometer, an ignition system, and a sample pan.
- Procedure:
 - A precisely weighed sample of **2-Chloropentane** is placed in the sample pan within the bomb.
 - The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.
 - The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
 - The sample is ignited via an electrical fuse.
 - The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
 - The temperature change (ΔT) is corrected for heat loss to the surroundings by extrapolating the cooling curve back to the time of ignition.
 - The heat released by the combustion (q_{comb}) is calculated using the total heat capacity of the calorimeter system (C_{cal}), which is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). $q_{\text{comb}} = -C_{\text{cal}} * \Delta T$
 - The enthalpy of combustion per mole of **2-Chloropentane** is then calculated.
 - The standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).

Methodology: Adiabatic Calorimetry (for Heat Capacity)

- Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the

sample cell, minimizing heat exchange with the surroundings.

- Procedure:
 - A known mass of purified **2-Chloropentane** is placed in the sample cell.
 - The system is cooled to the starting temperature.
 - A measured amount of electrical energy (q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).
 - The heat capacity of the sample is calculated from the energy input and the temperature rise, after accounting for the heat capacity of the sample cell. $C_p = q / (m * \Delta T)$ (where m is the mass of the sample)
 - This process is repeated over the desired temperature range to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement

Objective: To determine the vapor pressure of **2-Chloropentane** as a function of temperature.

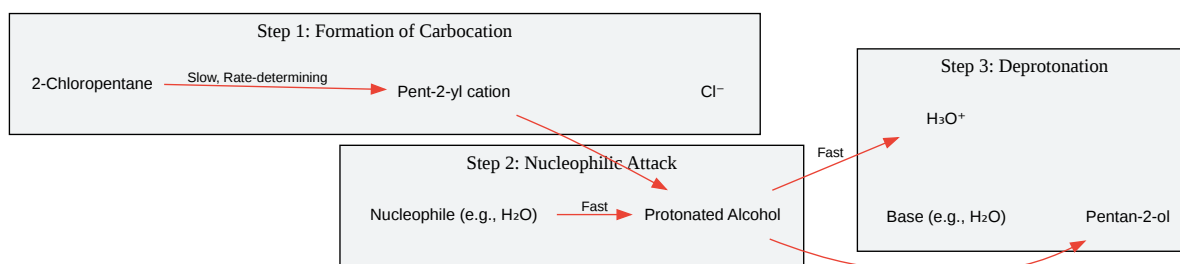
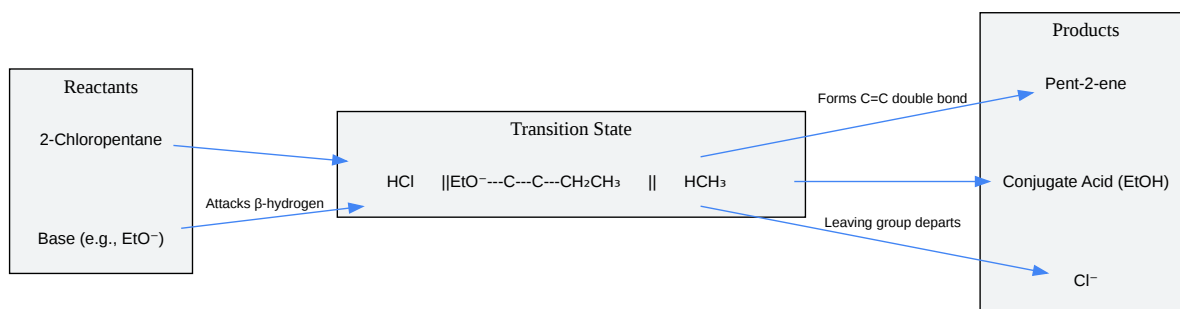
Methodology: Static Method

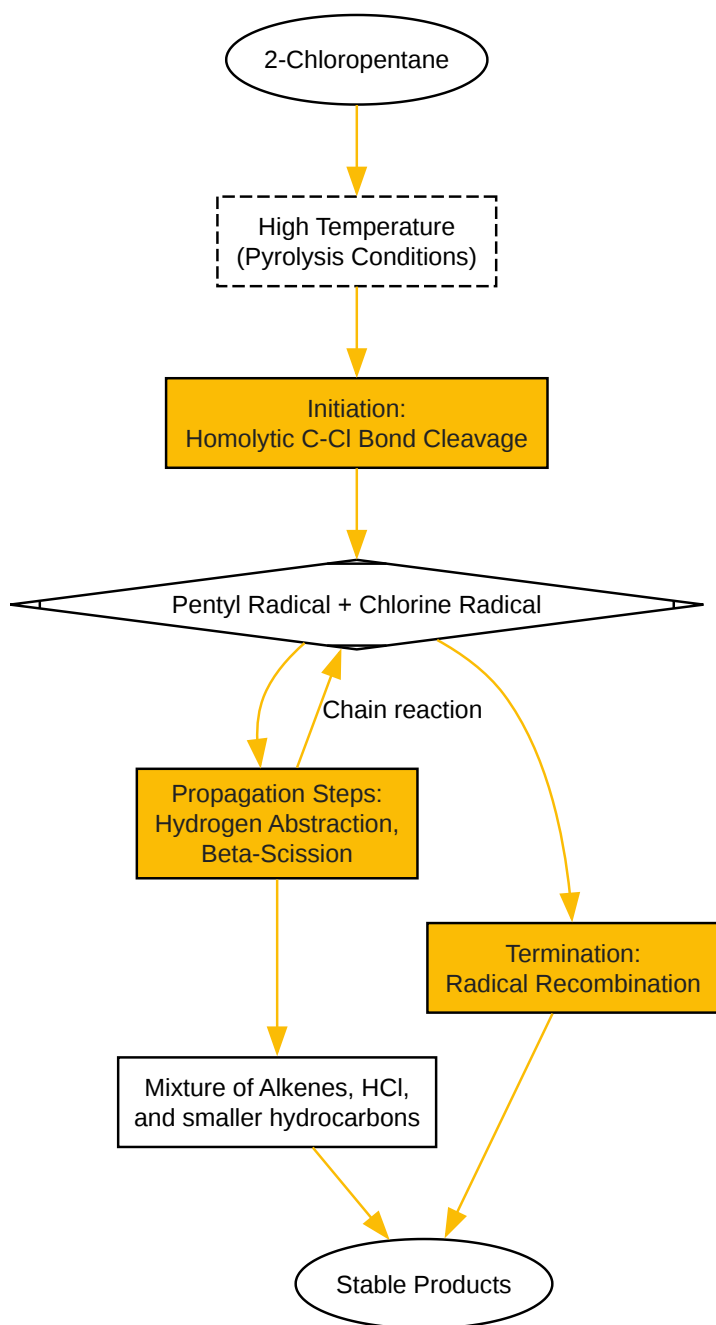
- Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.
- Procedure:
 - A sample of **2-Chloropentane** is placed in the sample cell.
 - The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.
 - The sample cell is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

- The pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.
- Measurements are repeated at various temperatures to obtain the vapor pressure curve.

Reaction Pathways of 2-Chloropentane

2-Chloropentane participates in several fundamental organic reactions, including elimination and nucleophilic substitution. The following diagrams illustrate the mechanisms of these key transformations.





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